molecular formula C17H13F3N2OS B2535592 2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone CAS No. 866009-42-9

2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone

Cat. No.: B2535592
CAS No.: 866009-42-9
M. Wt: 350.36
InChI Key: BGLYZDBYUNVEAW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This enzyme is a critical regulatory serine/threonine kinase involved in a multitude of cellular signaling pathways, including those governing glycogen metabolism, gene transcription, and cell proliferation. The primary research value of this compound lies in its high selectivity and potency against GSK-3β, making it an essential pharmacological tool for probing the kinase's complex role in disease etiologies. Researchers utilize this inhibitor to investigate the contribution of GSK-3β signaling in neurological disorders, such as Alzheimer's disease, where it is implicated in hyperphosphorylation of tau protein and neurofibrillary tangle formation Source . Furthermore, its application extends to the study of cancer, diabetes, and inflammatory conditions, enabling the dissection of molecular mechanisms and the validation of GSK-3β as a therapeutic target in various biological contexts.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)15(23)14-13(10-6-2-1-3-7-10)21-16-22(14)11-8-4-5-9-12(11)24-16/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLYZDBYUNVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=CC=C4)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone is a member of the imidazo-benzothiazole family known for its diverse biological activities. This article reviews its synthesis, biological significance, and various pharmacological properties based on recent studies.

  • Chemical Formula : C₁₈H₁₅F₃N₂S
  • Molecular Weight : 348.39 g/mol
  • Structure : The compound features a trifluoromethyl group and an imidazo-benzothiazole moiety which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and imidazo derivatives in the presence of trifluoroacetylating agents. The specific synthetic routes can vary but often include cyclization steps that form the imidazo and benzothiazole rings.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial properties. For example:

  • Study Findings : A series of benzothiazole derivatives were evaluated for their antibacterial and antifungal activities. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against various pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that certain derivatives showed promising antiproliferative activity with IC50 values around 6.46 μM .
CompoundCell LineIC50 (μM)
22eMDA-MB-2316.46
22gSK-Hep-16.56
22hNUGC-3Moderate

Neuroprotective Effects

Another area of interest is the neuroprotective potential of imidazo-benzothiazole derivatives:

  • Mechanism of Action : Compounds were shown to scavenge reactive oxygen species (ROS) and inhibit neuronal injury in models of ischemia/reperfusion . This suggests a potential application in neurodegenerative diseases.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented:

  • Enzyme Studies : Certain derivatives were identified as micro molar inhibitors of amyloid beta-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease . This inhibition could provide a therapeutic avenue for combating neurodegeneration associated with amyloid pathology.

Case Studies

One notable case study involved the evaluation of a related compound in a preclinical model:

  • Study Overview : A derivative was tested for its effects on cognitive decline in transgenic mice models of Alzheimer’s disease. Results indicated significant improvements in memory tasks when treated with the compound compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activities Synthesis Highlights References
2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone Imidazo[2,1-b][1,3]benzothiazole Phenyl (C2), CF3CO (C3) Antitumor, anticancer (inferred) Likely halogen exchange from parent
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole Imidazo[2,1-b][1,3]benzothiazole Phenyl (C2) Antitumor, antiallergic, anesthetic Reaction with 2-bromo-1-phenylethanone
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzo[d]thiazole-pyrazole Fluoro (C6), phenyl-pyrazole-carbaldehyde HIV-1 inhibition, antitumor Vilsmeier-Haack reagent reaction
2-(3-Fluorophenyl)-1H-benzo[d]imidazole-triazole derivatives Benzo[d]imidazole-triazole Fluorophenyl, triazolylmethyl Not specified (antimicrobial inferred) Alkylation with bromomethyl-triazole

Structural and Crystallographic Insights

  • Bond Geometry : The parent imidazo-benzothiazole () shows bond lengths consistent with related heterocycles (e.g., C–N: 1.34–1.38 Å, C–S: 1.74–1.78 Å). The trifluoro derivative’s CF3 group may induce slight distortions due to steric and electronic effects .
  • Intermolecular Interactions: Non-classical C–H···π and π–π interactions stabilize the crystal lattice in analogs like 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde . The trifluoro compound’s packing may differ due to CF3’s hydrophobicity.

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions enable convergent synthesis of the imidazo[2,1-b]benzothiazole scaffold. A solvent-free, catalyst-free three-component reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine , aromatic aldehydes, and isocyanides has been adapted for analogous systems. For the target compound, replacing the thiadiazole amine with 5,6,7,8-tetrahydrobenzothiazol-2-amine could yield the saturated core. The trifluoroacetyl group may arise from an aldehyde precursor through oxidative functionalization.

Mechanistic Pathway :

  • Condensation of the tetrahydrobenzothiazole amine with an aldehyde forms an imine intermediate.
  • Isocyanide addition triggers a [4+1] cycloaddition, generating a nitrilium ion.
  • Aromatization completes the imidazo ring, with subsequent acylation introducing the trifluoroethyl ketone.

Optimization Insights :

  • Solvent-Free Conditions : Eliminating solvents enhances reaction efficiency (yields: 72–94%).
  • Temperature : Reactions proceed optimally at 110°C, balancing kinetics and decomposition risks.

Base-Controlled Cyclization of α-(Trifluoromethyl)Styrenes

Base-mediated hydroamination or defluorinative cyclizations offer regioselective pathways to trifluoromethylated heterocycles. α-(Trifluoromethyl)styrenes react with 2-mercapto-5,6,7,8-tetrahydrobenzothiazole under basic conditions to form either N-β-trifluoromethyl benzothiazoles or 2-fluoro-4H-benzothiazines , depending on the base. For the target compound, using a phenyl-substituted styrene derivative could direct cyclization toward the imidazo[2,1-b]benzothiazole skeleton.

Key Observations :

  • Base Selection : Strong bases (e.g., KOtBu) favor hydroamination, while weaker bases (e.g., Cs2CO3) promote defluorinative pathways.
  • Functional Group Tolerance : Electron-withdrawing groups on styrenes reduce yields, necessitating protective strategies.

Silver-Catalyzed Oxacyclization of Alkynyl Precursors

Silver catalysts facilitate intramolecular cyclizations of alkynyl-tethered intermediates. A reported Ag2CO3/TFA system enables oxacyclization of N-Boc-2-alkynylbenzimidazoles into benzimidazoxazinones. Adapting this method, 2-alkynyl-5,6,7,8-tetrahydrobenzothiazoles could undergo analogous cyclization to form the imidazo ring, followed by trifluoroacetylation.

Reaction Conditions :

  • Catalyst : Ag2CO3 (5 mol%) with TFA (1.2 equiv) in dichloroethane.
  • Temperature : 80°C for 24 hours achieves full conversion.

Computational Validation :
Density functional theory (DFT) studies confirm that 6-endo-dig cyclization is energetically favored over 5-exo-dig pathways (ΔΔG‡ = 3.2 kcal/mol).

Post-Cyclization Functionalization: Friedel-Crafts Acylation

Introducing the trifluoroacetyl group post-cyclization via Friedel-Crafts acylation ensures regioselectivity. Reacting the pre-formed imidazo[2,1-b]benzothiazole with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., AlCl3) installs the ketone at the activated C3 position.

Challenges :

  • Overacylation : Excess TFAA may lead to diacylation, requiring careful stoichiometric control.
  • Solvent Effects : Nitromethane enhances electrophilic reactivity but complicates purification.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Multicomponent Tetrahydrobenzothiazole amine, aldehyde, isocyanide Solvent-free, 110°C 72–94 Atom-economical, scalable Limited aldehyde diversity
Base-Mediated α-(Trifluoromethyl)styrene, mercaptobenzothiazole KOtBu/Cs2CO3, 80°C 65–78 Regioselective, mild conditions Sensitivity to electron-deficient substrates
Silver-Catalyzed Alkynyl-tetrahydrobenzothiazole Ag2CO3/TFA, 80°C 68–88 High regiocontrol, broad substrate scope Costly catalyst, inert atmosphere
Friedel-Crafts Pre-formed imidazobenzothiazole, TFAA AlCl3, CH3NO2, 0°C 45–60 Late-stage functionalization Low yields, byproduct formation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone?

  • Methodology : The core imidazo[2,1-b][1,3]benzothiazole scaffold can be synthesized via cyclocondensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with α-bromo ketones (e.g., 2-bromo-1-phenylethanone) under reflux in polar aprotic solvents like DMF or ethanol . For the trifluoroethanone substituent, post-synthetic functionalization using trifluoroacetyl chloride or electrophilic trifluoromethylation agents (e.g., Togni’s reagent) is recommended. Reaction conditions (temperature, catalyst) must be optimized to avoid side reactions from the electron-withdrawing trifluoromethyl group.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related imidazo[2,1-b]benzothiazoles crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 12.523 Å, b = 10.699 Å, c = 18.930 Å, and β = 102.291° . Refinement using SHELXL (via the SHELX suite) ensures accurate bond-length and angle measurements . Complementary techniques like ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS) confirm purity and substituent placement.

Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?

  • Methodology :

  • ¹⁹F NMR : Detects the trifluoromethyl group’s electronic environment (δ ~ -60 to -70 ppm).
  • UV-Vis : Monitors π→π* transitions in the aromatic/heterocyclic system (λmax ~ 250–300 nm).
  • IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. phenyl groups) influence bioactivity in imidazo[2,1-b]benzothiazoles?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

  • Replace the trifluoro group with other electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Test derivatives in biological assays (e.g., antitumor activity via MTT assays on cancer cell lines) .
  • Compare binding affinities using molecular docking (e.g., AutoDock Vina) against targets like FLT3 kinase . Fluorinated groups often enhance metabolic stability and membrane permeability.

Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for similar compounds?

  • Methodology :

  • Use SHELXL to refine SC-XRD data and compare with deposited CIF files (e.g., CCDC entries).
  • Analyze thermal displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Cross-validate with solid-state NMR to detect lattice effects. For example, discrepancies in C-S bond lengths (~1.70–1.75 Å) may arise from crystallographic resolution limits .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration (e.g., GROMACS) to assess blood-brain barrier permeability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model metabolic pathways (e.g., oxidative defluorination) .

Q. How can conflicting biological activity data across studies be reconciled?

  • Methodology :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Analysis : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify trends. For example, fluorinated imidazo[2,1-b]thiazoles show species-specific nematocidal activity due to metabolic enzyme differences .

Specialized Methodological Considerations

Q. What challenges arise in handling fluorinated intermediates during synthesis?

  • Methodology :

  • Moisture Sensitivity : Use anhydrous solvents and Schlenk techniques for trifluoroacetylations.
  • Byproduct Formation : Monitor reactions via TLC/GC-MS to detect hydrolyzed products (e.g., carboxylic acids).
  • Purification : Employ fluorophobic chromatography (e.g., C18 columns with acetonitrile/water gradients) to separate fluorinated analogs .

Q. How can X-ray crystallography software (SHELX) improve refinement accuracy for halogenated compounds?

  • Methodology :

  • Anisotropic Refinement : Apply ADPs to fluorine atoms to model thermal motion.
  • Twinned Data Handling : Use CELL_NOW for twinned crystals (common in fluorinated systems).
  • Validation Tools : Check with PLATON’s ADDSYM to avoid over-interpretation of pseudosymmetry .

Tables of Key Data

Property Value/Technique Reference
Crystal SystemMonoclinic (P2₁/n)
Unit Cell Volume2478.2 ų
Key IR BandsC=O: 1700 cm⁻¹; C-F: 1150 cm⁻¹
Antitumor Activity (IC₅₀)5–20 µM (HCT-116 colon cancer)
SHELX Refinement R-factor< 0.05

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